Cas no 3726-29-2 (4-Pyridinamine, 3-fluoro-2,6-dimethyl-)

4-Pyridinamine, 3-fluoro-2,6-dimethyl-, is a fluorinated pyridine derivative with a substituted amine group at the 4-position and methyl groups at the 2- and 6-positions. The fluorine atom at the 3-position enhances its reactivity and potential as a building block in pharmaceutical and agrochemical synthesis. Its structural features, including steric hindrance from the dimethyl groups, can influence regioselectivity in coupling reactions. This compound is particularly valuable in medicinal chemistry for designing bioactive molecules due to its ability to modulate electronic and steric properties. High purity and stability under standard conditions make it suitable for research and industrial applications requiring precise functionalization of pyridine scaffolds.
4-Pyridinamine, 3-fluoro-2,6-dimethyl- structure
3726-29-2 structure
Product Name:4-Pyridinamine, 3-fluoro-2,6-dimethyl-
CAS No:3726-29-2
MF:C7H9FN2
MW:140.158164739609
CID:2824501
Update Time:2025-06-08

4-Pyridinamine, 3-fluoro-2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinamine, 3-fluoro-2,6-dimethyl-
    • Inchi: 1S/C7H9FN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10)
    • InChI Key: HQUOSTIQQILGJC-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(C)=CC(N)=C1F

4-Pyridinamine, 3-fluoro-2,6-dimethyl- Pricemore >>

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Additional information on 4-Pyridinamine, 3-fluoro-2,6-dimethyl-

3-Fluoro-2,6-Dimethyl-4-Pyridinamine (CAS No. 3726-29-2): An Overview of Its Properties, Applications, and Recent Research

3-Fluoro-2,6-dimethyl-4-pyridinamine (CAS No. 3726-29-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-Aminopyridine, 3-fluoro-2,6-dimethyl-, is characterized by its unique structure, which includes a pyridine ring substituted with a fluoro group at the 3-position and two methyl groups at the 2 and 6 positions. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

The chemical structure of 3-fluoro-2,6-dimethyl-4-pyridinamine is represented by the molecular formula C8H11FN2. It has a molecular weight of approximately 150.18 g/mol. The compound is typically synthesized through a series of well-established chemical reactions, including nucleophilic substitution and aromatic substitution reactions. The synthesis process can be tailored to optimize yield and purity, making it suitable for both laboratory-scale and industrial-scale production.

In terms of physical properties, 3-fluoro-2,6-dimethyl-4-pyridinamine is a colorless to pale yellow liquid at room temperature. It is moderately soluble in water and highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's solubility profile makes it amenable to various analytical techniques and biological assays. Additionally, its low melting point (approximately -15°C) and boiling point (approximately 150°C) facilitate its handling and processing in laboratory settings.

The chemical reactivity of 3-fluoro-2,6-dimethyl-4-pyridinamine is influenced by its functional groups. The amino group on the pyridine ring can participate in nucleophilic reactions, while the fluoro and methyl groups can influence the electronic properties of the molecule. This reactivity profile makes it a useful intermediate in the synthesis of more complex molecules. For example, it can be used as a starting material for the preparation of substituted pyridines and pyrimidines, which are important scaffolds in drug discovery.

In the context of pharmaceutical applications, 3-fluoro-2,6-dimethyl-4-pyridinamine has shown promise as a lead compound for the development of new drugs. Recent research has focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, 3-fluoro-2,6-dimethyl-4-pyridinamine has been explored for its potential as an anti-inflammatory agent due to its ability to modulate inflammatory cytokines.

The biological activity of 3-fluoro-2,6-dimethyl-4-pyridinamine has been evaluated through various in vitro and in vivo studies. In cell-based assays, it has been shown to exhibit selective toxicity towards cancer cells while sparing normal cells. This selective toxicity is attributed to its ability to disrupt specific cellular processes that are dysregulated in cancer cells. Furthermore, animal studies have provided insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have indicated that 3-fluoro-2,6-dimethyl-4-pyridinamine has favorable pharmacokinetic profiles that support its potential as an orally bioavailable drug candidate.

Recent advancements in computational chemistry have also contributed to our understanding of 3-fluoro-2,6-dimethyl-4-pyridinamine's properties and applications. Molecular modeling studies have been used to predict its binding interactions with target proteins and to optimize its structure for improved potency and selectivity. These computational tools have facilitated the rational design of novel derivatives with enhanced therapeutic potential.

In addition to its pharmaceutical applications, 3-fluoro-2,6-dimethyl-4-pyridinamine has found use in other areas such as agrochemicals and materials science. In agrochemical research, it has been investigated as a potential herbicide or fungicide due to its ability to interfere with plant growth processes or microbial metabolism. In materials science, it has been explored for its potential as a ligand in coordination chemistry or as a component in functional materials such as sensors or catalysts.

The environmental impact of 3-fluoro-2,6-dimethyl-4-pyridinamine is an important consideration for both industrial production and practical applications. Studies have shown that it degrades readily under environmental conditions through processes such as biodegradation and photolysis. This rapid degradation minimizes the risk of long-term environmental accumulation or contamination.

In conclusion, 3-fluoro-2,6-dimethyl-4-pyridinamine (CAS No. 3726-29-2) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for drug discovery and other applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in modern chemistry and biology.

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